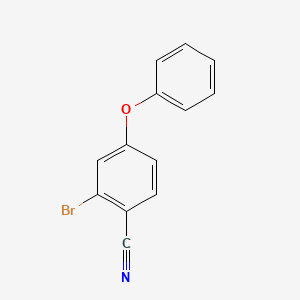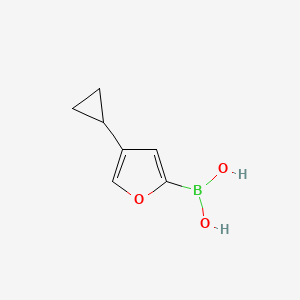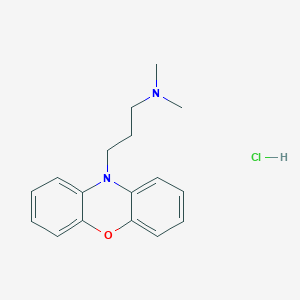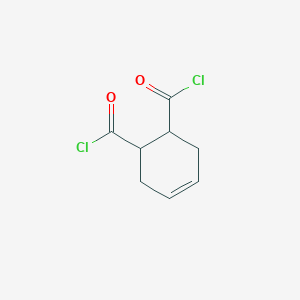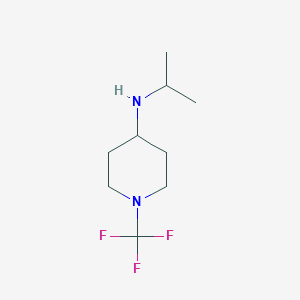
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde is a heterocyclic compound that features a triazole ring fused with a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in a solvent such as dimethylformamide (DMF) or ethanol . The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzoic acid.
Reduction: 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological receptors, leading to inhibition or activation of specific pathways . The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)benzaldehyde: Similar structure but with a different position of the triazole ring.
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl)benzoic acid: Oxidized form of the compound.
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-yl)benzyl alcohol: Reduced form of the compound.
Uniqueness
4-(2-Cyclopropyl-2H-1,2,3-triazol-4-YL)benzaldehyde is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both the triazole ring and the aldehyde group provides a versatile platform for further functionalization and application in various fields .
Propriétés
Formule moléculaire |
C12H11N3O |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
4-(2-cyclopropyltriazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H11N3O/c16-8-9-1-3-10(4-2-9)12-7-13-15(14-12)11-5-6-11/h1-4,7-8,11H,5-6H2 |
Clé InChI |
QVLOBTBFQPUVSP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2N=CC(=N2)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


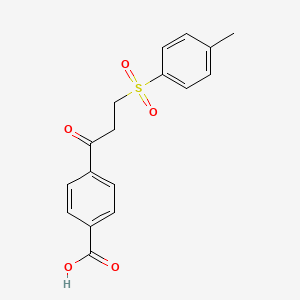
![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
![5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde](/img/structure/B13972119.png)

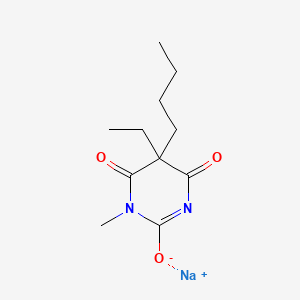
![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)

